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Compound of Interest

1-(chloromethyl)octahydro-2H-
Compound Name:
quinolizine

Cat. No.: B1308043

An In-depth Technical Guide to 1-
(chloromethyl)octahydro-2H-quinolizine

This technical guide provides a comprehensive overview of 1-(chloromethyl)octahydro-2H-
quinolizine, including its chemical structure, nomenclature, physicochemical properties, and
relevant experimental protocols. This document is intended for researchers, scientists, and
professionals in the field of drug development and organic chemistry.

Chemical Structure and Nomenclature

1-(chloromethyl)octahydro-2H-quinolizine is a derivative of the quinolizidine alkaloid
scaffold. The quinolizidine ring system is a nitrogenous heterocycle with a 1-
azabicyclo[4.4.0]decane core structure.[1] The specific stereochemistry of the compound is
crucial for its biological activity and is designated in its IUPAC name.

The IUPAC name for this compound is (1R,9aR)-1-(chloromethyl)-2,3,4,6,7,8,9,9a-octahydro-
1H-quinolizine.[2] The CAS Registry Number is 91049-90-0.[3]

Below is a 2D representation of the chemical structure of 1-(chloromethyl)octahydro-2H-
quinolizine.

Caption: 2D structure of (1R,9aR)-1-(chloromethyl)octahydro-2H-quinolizine.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1308043?utm_src=pdf-interest
https://www.benchchem.com/product/b1308043?utm_src=pdf-body
https://www.benchchem.com/product/b1308043?utm_src=pdf-body
https://www.benchchem.com/product/b1308043?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10413377/
https://pubchem.ncbi.nlm.nih.gov/compound/1R_9aR_-1-_chloromethyl_octahydro-1H-quinolizine
https://www.scbt.com/p/1-chloromethyl-octahydro-2h-quinolizine-91049-90-0
https://www.benchchem.com/product/b1308043?utm_src=pdf-body
https://www.benchchem.com/product/b1308043?utm_src=pdf-body
https://www.benchchem.com/product/b1308043?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties

The following table summarizes the computed physicochemical properties of 1-
(chloromethyl)octahydro-2H-quinolizine.

Property Value Source

Molecular Formula C10H1sCIN [3]

Molecular Weight 187.71 g/mol [2][3]
(1R,9aR)-1-

IUPAC Name (chloromethyl)-2,3,4,6,7,8,9,9a  [2]

-octahydro-1H-quinolizine

C1CCN2CCC--INVALID-LINK-
SMILES ol 2]

InChl=1S/C10H18CIN/c11-8-9-
InChl 4-3-7-12-6-2-1-5-10(9)12/h9- [2]
10H,1-8H2/t9-,10+/m0/s1

IBXKSXHUBMYDFR-
InChIKey (2]
VHSXEESVSA-N

Experimental Protocols

While a direct synthesis for 1-(chloromethyl)octahydro-2H-quinolizine is not readily available
in the searched literature, a relevant synthetic protocol for a closely related precursor, starting
from the natural alkaloid lupinine, is described. This procedure can be adapted for the
synthesis of the title compound.

Synthesis of (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate[4]

This protocol describes the conversion of the hydroxyl group of lupinine to a good leaving
group (mesylate), which can then be subjected to nucleophilic substitution with a chloride
source to yield the target compound.

o Materials:
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o Lupinine (3.54 g, 21 mmol)

o Triethylamine (6.36 g, 63 mmol)

o Methanesulfonyl chloride (4.8 g, 42 mmol)

o Dichloromethane (CH2Cl2) (220 mL)

o Saturated sodium chloride solution

o Anhydrous magnesium sulfate (MgSQOa)

o Silica gel for column chromatography

e Procedure:

[¢]

A solution of lupinine and triethylamine in 200 mL of CH2Clz is cooled in an ice bath.

o A solution of methanesulfonyl chloride in 20 mL of CHzClz is added dropwise to the cooled
solution.

o The reaction mixture is stirred for 30 minutes at 0°C and then for 6 hours at room
temperature.

o The reaction mixture is washed twice with a saturated sodium chloride solution (2 x 20
mL).

o The organic layer is dried over anhydrous MgSOa4 and filtered.

o The solvent is removed in vacuo.

o The residue is purified by column chromatography on silica gel (eluent: chloroform, then
chloroform-ethanol, 50:1) to yield (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl
methanesulfonate.

To obtain 1-(chloromethyl)octahydro-2H-quinolizine, the resulting mesylate can be treated
with a source of chloride ions, such as lithium chloride, in an appropriate solvent like acetone or
DMF.
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Biological Activity and Potential Applications

Quinolizidine alkaloids are known for a wide range of biological activities, including antiviral,
antimicrobial, cytotoxic, and anti-inflammatory properties.[1] Derivatives of the closely related
lupinine have shown promise as antiviral agents, particularly against influenza viruses.[5]

The diagram below illustrates the relationship between the parent alkaloid, its derivatization,
and potential therapeutic applications.

Chemical Synthesis
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Caption: Derivatization of lupinine to yield bioactive quinolizidine analogs.

The introduction of a chloromethyl group provides a reactive handle for further chemical
modifications, making 1-(chloromethyl)octahydro-2H-quinolizine a valuable intermediate in
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the synthesis of novel bioactive compounds. For instance, it can be converted to the
corresponding azide, which can then be used in "click” chemistry to generate a library of
triazole-containing derivatives for biological screening.[4] Studies on such triazole derivatives of
the quinolizidine scaffold have demonstrated their potential as virucidal agents.[5]

For research purposes, 1-(chloromethyl)octahydro-2H-quinolizine is available from
commercial suppliers.[3][6] It is intended for research use only and not for diagnostic or
therapeutic applications.[3][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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